molecular formula C24H21N3O4 B11606037 Methyl (4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}phenoxy)acetate

Methyl (4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}phenoxy)acetate

Cat. No.: B11606037
M. Wt: 415.4 g/mol
InChI Key: AGZHJBHOANOFRV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a phthalazine core, a methoxyphenyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the condensation of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenylamine reacts with the phthalazine core.

    Attachment of the Phenoxyacetate Moiety: The final step involves the esterification of the phenoxyacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of nitro groups yields amines.

Scientific Research Applications

METHYL 2-(4-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(4-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-METHOXYPHENOXY)ACETATE: Similar in structure but lacks the phthalazine core.

    4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Contains a similar methoxyphenyl group but differs in the rest of the structure.

    2-METHOXY-4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL ACETATE: Shares the methoxyphenyl group but has different functional groups attached.

Uniqueness

METHYL 2-(4-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)ACETATE is unique due to its combination of a phthalazine core, methoxyphenyl group, and phenoxyacetate moiety

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 2-[4-[4-(4-methoxyanilino)phthalazin-1-yl]phenoxy]acetate

InChI

InChI=1S/C24H21N3O4/c1-29-18-13-9-17(10-14-18)25-24-21-6-4-3-5-20(21)23(26-27-24)16-7-11-19(12-8-16)31-15-22(28)30-2/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

AGZHJBHOANOFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC(=O)OC

Origin of Product

United States

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